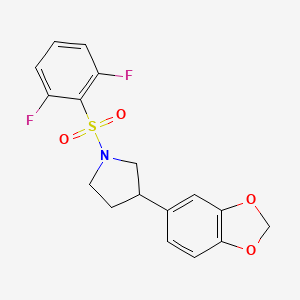

3-(2H-1,3-benzodioxol-5-yl)-1-(2,6-difluorobenzenesulfonyl)pyrrolidine

Description

Properties

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-1-(2,6-difluorophenyl)sulfonylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2NO4S/c18-13-2-1-3-14(19)17(13)25(21,22)20-7-6-12(9-20)11-4-5-15-16(8-11)24-10-23-15/h1-5,8,12H,6-7,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVXAQDWKIMOXSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=C(C=CC=C4F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-1-(2,6-difluorobenzenesulfonyl)pyrrolidine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations occur efficiently .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-benzodioxol-5-yl)-1-(2,6-difluorobenzenesulfonyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The compound is being explored for its efficacy as a therapeutic agent. Its structure suggests potential interactions with biological targets, making it a candidate for drug development. The presence of the benzodioxole moiety is particularly noteworthy as compounds containing this structure have been associated with various pharmacological activities, including anti-cancer and anti-inflammatory effects.

Case Study: Antagonistic Activity

In a recent study, derivatives of similar structural classes were identified as potent antagonists of the human α1D adrenoceptor. This class of compounds demonstrated selective activity against α1A and α1B adrenergic receptors, highlighting the potential for developing selective drugs targeting specific receptor subtypes . The exploration of such interactions could lead to the development of new treatments for conditions like hypertension and benign prostatic hyperplasia.

Analytical Tools and Probes

Biological Assays

The compound can serve as an analytical tool or probe in biological assays. Its unique chemical structure allows it to interact with various biomolecules, making it suitable for studying specific biological pathways or mechanisms. For instance, compounds with similar structures have been utilized in screening assays to identify potential drug candidates by observing their effects on cellular responses .

Research Applications

In research settings, the compound can be utilized to elucidate the roles of specific receptors or enzymes in various physiological processes. By incorporating this compound into experimental designs, researchers can better understand the underlying mechanisms of diseases and develop targeted therapies.

Structure-Activity Relationship Studies

Optimization of Analogues

The optimization of analogues based on the parent structure is a critical aspect of medicinal chemistry. Structure-activity relationship (SAR) studies have shown that modifications to the benzodioxole and sulfonyl groups can significantly affect the biological activity of related compounds. This approach allows for the identification of lead candidates with improved efficacy and reduced side effects .

Data Table: Summary of Applications

Mechanism of Action

The mechanism by which 3-(2H-1,3-benzodioxol-5-yl)-1-(2,6-difluorobenzenesulfonyl)pyrrolidine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, where it can either inhibit or activate biological pathways. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare it with three classes of analogs: chalcone derivatives , sulfonyl/sulfinyl pesticides , and heterocyclic systems (Table 1).

Structural and Functional Group Analysis

Table 1: Key Structural and Functional Comparisons

*Molecular weights estimated based on formula.

- Chalcone Analogs (): The chalcone derivative shares the benzodioxole group but incorporates a chroman system (a benzopyran derivative) and an enone linker. The chroman’s methoxy and hydroxy groups may confer antioxidant properties, whereas the target’s sulfonyl group suggests stronger hydrogen-bond acceptor capacity .

- Sulfonyl/Sulfinyl Pesticides () : Fipronil and ethiprole feature pyrazole cores with sulfinyl groups and halogenated aromatic rings. The target compound’s sulfonyl group (vs. sulfinyl) may increase oxidative stability but reduce electrophilicity. Fluorine substitution (as in 2,6-difluorobenzenesulfonyl) parallels the trifluoromethyl groups in fipronil, both enhancing lipid solubility and resistance to enzymatic degradation .

- Heterocyclic Diversity : The pyrrolidine core in the target compound offers conformational flexibility compared to the rigid pyrazole or planar chalcone systems. This flexibility could modulate receptor binding kinetics in biological targets.

Crystallographic and Conformational Insights

The chalcone derivative in was analyzed via X-ray crystallography using a Bruker SMART APEX CCD diffractometer, revealing a dihedral angle of 14.32° between its aromatic rings. Such data is critical for understanding π-π stacking or steric effects in molecular interactions.

Biological Activity

Molecular Information

- Molecular Formula : CHFNOS

- Molecular Weight : 342.32 g/mol

- CAS Number : Not specifically listed but can be identified through its structure.

Structural Features

The compound features a pyrrolidine ring substituted with a sulfonyl group and a benzodioxole moiety, which is believed to contribute to its biological activity.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the presence of the difluorobenzenesulfonyl group enhances its interaction with specific biological targets, potentially influencing pathways related to inflammation and cancer.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits:

- Antiproliferative Activity : In cancer cell lines, the compound has shown a capacity to inhibit cell growth. Specific IC values are yet to be published in detail.

- Anti-inflammatory Effects : Preliminary data suggest that it may reduce pro-inflammatory cytokines in activated macrophages.

In Vivo Studies

Animal model studies are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound. Early findings indicate:

- Efficacy in Tumor Models : In murine models, treatment with the compound resulted in reduced tumor size compared to controls.

- Safety Profile : Toxicology studies are ongoing; initial results indicate a favorable safety profile at therapeutic doses.

Data Table

| Study Type | Findings | Reference |

|---|---|---|

| In Vitro | Antiproliferative effects on cancer cell lines | |

| In Vivo | Reduced tumor size in murine models | |

| Safety Assessment | Favorable safety profile at therapeutic doses |

Case Study 1: Anticancer Activity

A recent study investigated the anticancer properties of this compound against various human cancer cell lines. The results indicated a significant reduction in cell viability, suggesting that it may act as a promising lead for further development in oncology.

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of the compound. It was observed that treatment led to a decrease in levels of TNF-alpha and IL-6 in vitro, indicating potential for treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(2H-1,3-benzodioxol-5-yl)-1-(2,6-difluorobenzenesulfonyl)pyrrolidine, and how can reaction conditions influence yield?

- Methodology : A multi-step synthesis involving nucleophilic substitution and sulfonylation is typically employed. For example, a modified procedure from the synthesis of analogous pyrrolidine derivatives () involves:

- Step 1 : Reacting 2-fluorobenzaldehyde derivatives with dialkylamines in DMF at 150°C for 20 hours under inert conditions.

- Step 2 : Sulfonylation using 2,6-difluorobenzenesulfonyl chloride in the presence of a base (e.g., K₂CO₃) to introduce the sulfonyl group.

- Key Variables : Reaction time, solvent (DMF vs. THF), and stoichiometry of the sulfonylation agent. Yields >90% are achievable with precise stoichiometric control .

- Data Insight : TLC monitoring (hexane:ethyl acetate, 3:1) and ¹H NMR (δ 3.30–3.33 ppm for pyrrolidine protons) are critical for verifying intermediate purity .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?

- Methodology :

- ¹H/¹³C NMR : Focus on chemical shifts for the benzodioxol ring (δ 6.75–6.89 ppm for aromatic protons) and sulfonyl group (δ 7.61 ppm for ortho-fluorine coupling) .

- HPLC-MS : Use a C18 column with acetonitrile/water (0.1% formic acid) to detect impurities. A retention time of 8.2 min and [M+H]⁺ at m/z 423.1 are indicative of the target compound .

Advanced Research Questions

Q. What experimental designs are suitable for studying the structure-activity relationships (SAR) of this compound in biological systems?

- Methodology :

- Analog Synthesis : Modify substituents on the benzodioxol or sulfonyl group (e.g., replacing fluorine with chlorine) using Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃, toluene/EtOH) .

- Biological Assays : Use a split-plot design (as in ) with four replicates to test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀ values for target kinases).

- Data Analysis : Multivariate regression to correlate electronic (Hammett σ) and steric parameters (Taft’s Es) with bioactivity .

Q. How can environmental fate and biodegradation pathways of this compound be evaluated under controlled conditions?

- Methodology :

- Laboratory Study : Follow the INCHEMBIOL framework () to assess hydrolysis (pH 4–9 buffers), photolysis (UV-Vis irradiation), and soil adsorption (OECD Guideline 106).

- Analytical Tools : LC-MS/MS for quantifying degradation products (e.g., sulfonic acid derivatives) and ICP-MS for fluorine tracking .

- Key Metrics : Half-life (t₁/₂) in aquatic systems and bioaccumulation factors (BCF) in model organisms (e.g., Daphnia magna).

Q. What strategies mitigate contradictions in reported biological activity data for this compound?

- Methodology :

- Meta-Analysis : Compare datasets using standardized protocols (e.g., OECD 423 for acute toxicity) and adjust for variables like solvent (DMSO vs. saline) or cell line (HEK293 vs. HeLa).

- Controlled Replication : Repeat assays with strict adherence to protocols from (randomized block design, n ≥ 4).

- Case Study : Discrepancies in IC₅₀ values (e.g., 1.2 μM vs. 3.5 μM) may arise from differences in ATP concentrations (10 μM vs. 100 μM) in kinase assays .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.